Screening for high-spin metal organic frameworks (MOFs): density functional theory study on DUT-8(M1,M2) (with Mi = V,…,Cu)†
Physical Chemistry Chemical Physics Pub Date: 2016-02-19 DOI: 10.1039/C5CP07662E
Abstract
We present a first principles study of low-spin (LS)/high-spin (HS) screening for 3d metal centers in the metal organic framework (MOF) DUT-8(Ni). Various density functional theory (DFT) codes have been used to evaluate numerical and DFT related errors. We compare highly accurate all-electron implementations with the widely used plane wave approach. We present electronically and magnetically stable DUT-8(Ni) HS secondary building units (SBUs). In this work we show how to tune the magnetic and electronic properties of the original SBU only by changing the metal centers.
![Graphical abstract: Screening for high-spin metal organic frameworks (MOFs): density functional theory study on DUT-8(M1,M2) (with Mi = V,…,Cu)](http://scimg.chem960.com/usr/1/C5CP07662E.jpg)
Recommended Literature
- [1] Rapid synthesis of high-areal-capacitance ultrathin hexagon Fe2O3 nanoplates on carbon cloth via a versatile molten salt method†
- [2] Reaction time dependent formation of Pd(ii) and Pt(ii) complexes of bis(methyl)thiasalen podand†
- [3] Catalytic activation of a single C–F bond in trifluoromethyl arenes†
- [4] Revealing the conversion mechanism of CuO nanowires during lithiation–delithiation by in situ transmission electron microscopy†
- [5] Contents
- [6] Guest differentiation and fingerprinting based on the conformational diversity of a dynamic corannulene-based cage†
- [7] Influence of Na+ on vaterite formation, content and yield using steamed ammonia liquid waste as a calcium source
- [8] Manganese complexes of mixed O, X, O-donor ligands (X = S or Se): synthesis, characterization and catalytic reactivity†
- [9] 47. The decomposition of acetyl peroxide
- [10] Application of biocatalysis towards asymmetric reduction and hydrolytic desymmetrisation in the synthesis of a β-3 receptor agonist